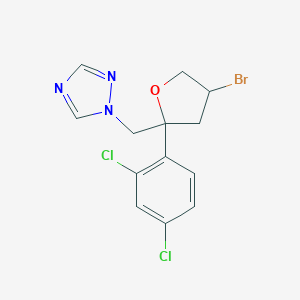

Bromuconazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Acetone 32 g/100 ml; dichloromethane 50 g/100 ml; ethyl acetate 23 g/100 ml; n-hexane 0.2 g/100ml; MeOH 30 g/100 ml; 1-octanol 6 g/100 ml; 2-propanol 6 g/100 ml; toluene 22 g/100 ml; water (distilled) 61 mg/L; water (pH 5) 52 mg/L

Moderate to high solubility in organic solvents.

In water, 50 mg/L at 25 °C

Solubility in water, mg/l at 25 °C: 50 (practically insoluble)

Synonyms

Canonical SMILES

Investigating Fungicidal Mechanisms

Understanding the precise mode of action of fungicides like bromuconazole is crucial for developing effective disease management strategies. Research studies employ bromuconazole to investigate its fungicidal mechanisms at various levels. This includes:

- Enzyme inhibition: Studies explore how bromuconazole inhibits the biosynthesis of ergosterol, a critical component of fungal cell membranes. This disruption weakens the fungal cell wall, leading to cell death [].

- Resistance development: Research investigates how fungal populations develop resistance to bromuconazole over time. This helps scientists develop strategies to manage resistance and maintain the fungicide's efficacy [].

Evaluating Efficacy and Specificity

Developing new and effective fungicides requires thorough evaluation of their efficacy and specificity. Bromuconazole is often used as a reference fungicide in research studies to:

- Compare the efficacy of new fungicide candidates: Researchers compare the effectiveness of newly developed fungicides against various fungal pathogens with the established performance of bromuconazole [].

- Assess fungicide specificity: Studies evaluate the impact of bromuconazole on non-target organisms, such as beneficial insects and soil microorganisms, to ensure its environmental safety [].

Environmental Fate and Risk Assessment

Understanding the environmental fate and potential risks associated with fungicides is crucial for responsible agricultural practices. Bromuconazole is employed in research to:

- Investigate degradation pathways: Studies assess how bromuconazole breaks down in the environment, including soil and water, to determine its persistence and potential impact on ecosystems [].

- Evaluate potential risks: Researchers use bromuconazole to assess potential risks to non-target organisms, such as aquatic life, through exposure to the fungicide in the environment [].

Bromuconazole is a triazole fungicide primarily used in agriculture to control various fungal diseases in crops, particularly in cereals and ornamental plants. Its chemical structure is characterized by the presence of a bromine atom and a dichlorophenyl group, contributing to its effectiveness as a fungicide. The International Chemical Safety Card identifies it with the Chemical Abstracts Service number 116255-48-2 and highlights its classification as very toxic to aquatic life, necessitating careful handling and application practices .

Bromuconazole acts as a sterol demethylation inhibitor (DMI) fungicide []. It specifically targets the enzyme sterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of fungal cell membranes []. By inhibiting this enzyme, bromuconazole disrupts ergosterol production, leading to the formation of abnormal and dysfunctional cell membranes. This ultimately weakens the fungal cell wall, hindering growth and causing cell death [].

Toxicity

Bromuconazole is considered moderately toxic to mammals with an oral LD₅₀ (lethal dose for 50% of the test population) of 1210 mg/kg in rats []. However, it poses a low risk to honeybees [].

Other hazards

Bromuconazole can be irritating to the skin and eyes upon contact. Prolonged or repeated exposure may cause skin sensitization []. It is also slightly flammable and should be handled with care [].

Safety precautions

Always follow recommended handling and application procedures as outlined on the product label. Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirator when handling the compound [].

Bromuconazole functions by inhibiting the cytochrome P-450 enzyme system in fungi, which is crucial for their growth and reproduction. This inhibition leads to the disruption of ergosterol synthesis, an essential component of fungal cell membranes. Kinetic studies have demonstrated that bromuconazole undergoes metabolic transformations primarily through hydroxylation, resulting in various metabolites . The degradation of bromuconazole can also occur through processes such as gamma radiation, where it has been shown to decompose significantly under specific conditions .

The biological activity of bromuconazole is centered on its antifungal properties. It is effective against a range of fungal pathogens, including those causing black spot disease in roses and other crops. Studies indicate that bromuconazole exhibits acute toxicity in laboratory settings, with specific toxicity categories assigned based on its effects on different organisms . Additionally, it has been shown to undergo stereoselective metabolism, which may influence its efficacy and safety profile .

Bromuconazole can be synthesized through several methods, typically involving the reaction of appropriate precursors to form the triazole ring structure. One common synthetic route includes the condensation of 2-(2,4-dichlorophenyl)tetrahydrofurfuryl bromide with triazole derivatives under controlled conditions. The process requires careful temperature management and the use of solvents to ensure high yields and purity of the final product .

Bromuconazole is primarily applied as a fungicide in agricultural settings. It is commonly used to protect crops such as wheat from fungal diseases. For example, formulations like CHIPCO® Bromuconazole are specifically designed for use on roses to manage black spot disease effectively . The compound's ability to control fungal infections makes it valuable in both commercial agriculture and ornamental horticulture.

Bromuconazole belongs to a class of triazole fungicides that share similar mechanisms of action but differ in their chemical structures and specific applications. Here are some similar compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Tebuconazole | Triazole derivative | Broad-spectrum activity against various fungi |

| Propiconazole | Triazole derivative | Effective against leaf spot diseases |

| Difenoconazole | Triazole derivative | Known for systemic activity in plants |

Bromuconazole is unique due to its specific structural features, such as the presence of both bromine and dichlorophenyl groups, which enhance its antifungal potency compared to other triazoles. Additionally, its stereoselective metabolism may influence its effectiveness and safety profile differently than other similar compounds .

Sterol Biosynthesis Inhibition Pathways in Target Organisms

Bromuconazole belongs to the group of triazole compounds that function as demethylation inhibitors (DMIs), a subclass of sterol biosynthesis inhibitors (SBIs). The primary mechanism of action centers on the inhibition of C-14-demethylase in sterol biosynthesis, a critical enzyme in the ergosterol biosynthetic pathway of fungi. Ergosterol serves as the fungal equivalent of cholesterol in mammalian cells, playing essential roles in maintaining membrane integrity, fluidity, and permeability.

The biosynthesis of ergosterol involves multiple enzymatic steps, with the 14α-demethylation of lanosterol representing a crucial stage. This reaction is catalyzed by cytochrome P450-dependent 14α-sterol demethylase (CYP51), which removes the 14α-methyl group from sterol precursors. Bromuconazole specifically targets this enzyme, binding to the active site and preventing the demethylation process.

When bromuconazole inhibits the CYP51 enzyme, several consequences occur within the fungal cell:

- Depletion of ergosterol, essential for proper membrane function

- Accumulation of 14α-methylated sterols, which disrupt membrane structure and function

- Alterations in membrane permeability and fluidity

- Inhibition of cell growth and eventual cell death

| Effect of Bromuconazole on Sterol Biosynthesis | Consequence for Fungal Cell |

|---|---|

| Inhibition of CYP51 (14α-demethylase) | Reduction in ergosterol synthesis |

| Accumulation of 14α-methylated sterols | Disruption of membrane integrity |

| Altered sterol composition in membranes | Compromised membrane functions |

| Negative feedback on HMG-CoA reductase | Further reduction in sterol pathway activity |

A fascinating secondary mechanism recently discovered for triazole antifungals like bromuconazole involves the generation of sterol intermediate perturbations that are decoded by the sterol sensing functions of HMG-CoA reductase. This leads to negative feedback regulation of the entire ergosterol biosynthesis pathway, further enhancing the fungicidal effect.

Molecular Targets in Fungal CYP51 Enzyme Systems

The primary molecular target of bromuconazole is the CYP51 (Erg11) enzyme, which belongs to the cytochrome P450 monooxygenase superfamily. Recent advances in structural biology have provided crucial insights into the binding mechanisms and interactions between triazole fungicides and their target enzymes.

Bromuconazole's chemical structure (C₁₃H₁₂BrCl₂N₃O) features a triazole ring that coordinates with the heme iron at the active site of CYP51. The molecule also contains a bromine atom on the tetrahydrofuran ring and two chlorine atoms on the phenyl ring, which contribute to its binding affinity and specificity.

The binding of bromuconazole to fungal CYP51 involves several key interactions:

- Coordination of the triazole nitrogen with the heme iron in the active site

- Hydrophobic interactions between the dichlorophenyl moiety and hydrophobic residues in the substrate binding pocket

- Additional interactions involving the bromine atom enhancing binding specificity

Comparative studies examining the binding of azole antifungals to different CYP51 isoforms have revealed significant variations in binding affinity and substrate metabolism among human, fungal, and mycobacterial CYP51 enzymes. These differences account for the selective toxicity of bromuconazole toward fungi, with substantially higher binding affinity for fungal CYP51 compared to mammalian homologs.

Research has identified specific amino acid residues in fungal CYP51 that are critical for azole binding. For instance, mutations in Candida albicans CYP51 at positions Y132 and F145 affect azole binding differently, with F145L resulting in a 5-fold increase in IC₅₀ for fluconazole. Similar binding site differences likely affect bromuconazole's interactions with CYP51 enzymes from various fungal species.

Comparative Efficacy Across Ascomycete and Basidiomycete Pathogens

Bromuconazole demonstrates broad-spectrum activity against numerous economically important fungal pathogens, though its efficacy varies across different taxonomic groups. It is particularly effective against a range of crop diseases including:

- Rusts (Puccinia spp.)

- Powdery mildew

- Septoria tritici (leaf blotch of wheat)

- Leaf spot diseases

- Eyespot disease

Field trials have demonstrated bromuconazole's effectiveness in controlling these pathogens in various crops, with particularly strong efficacy in cereals. In wheat trials conducted in the Maritime EPPO zone, applications of Bromuconazole 30 EC resulted in yields averaging 143.1% compared to untreated controls when applied twice against foliar diseases.

| Pathogen Group | Representative Species | Efficacy of Bromuconazole |

|---|---|---|

| Rust fungi (Basidiomycetes) | Puccinia recondita, P. striiformis | High efficacy documented in field trials |

| Powdery mildews (Ascomycetes) | Blumeria graminis | Very effective at recommended doses |

| Septoria species (Ascomycetes) | Zymoseptoria tritici | High efficacy in wheat protection |

| Fusarium species (Ascomycetes) | Fusarium spp. | Moderate to high efficacy |

| Eyespot (Ascomycetes) | Oculimacula yallundae | Effective control demonstrated |

The comparative efficacy across ascomycete and basidiomycete pathogens appears to relate to subtle differences in CYP51 enzyme structure among fungal taxa. While bromuconazole shows robust activity against both groups, certain ascomycete pathogens have demonstrated a higher propensity for developing resistance mechanisms.

It's worth noting that the efficacy profile of bromuconazole differs from some other triazoles. For example, while some DMI fungicides like imazalil and metconazole retain activity against Aspergillus fumigatus isolates harboring the TR₃₄/L98H mutation (conferring resistance to medical azoles), other triazole fungicides including bromuconazole show complete loss of activity against such isolates.

Genetic Mutations in Fungal Cytochrome P450 51A Isoforms

The primary mechanism of bromuconazole resistance involves genetic modifications within the cytochrome P450 51A gene, which encodes the target enzyme for triazole fungicides [4] [6]. Multiple mutation types have been identified across diverse fungal species, ranging from single amino acid substitutions to complex combinations involving tandem repeats and multiple point mutations [4] [22].

In Aspergillus fumigatus, the most extensively studied organism regarding triazole resistance, several critical mutations confer cross-resistance to bromuconazole [4] [21]. The TR34/L98H mutation combination, consisting of a 34-base pair tandem repeat in the promoter region coupled with a leucine to histidine substitution at position 98, represents one of the most significant resistance mechanisms [4] [13]. This mutation pattern emerged following the introduction of triazole fungicides in agriculture between 1990 and 1996, with the first clinical isolate detected in 1998 [13].

Laboratory confirmation studies demonstrate that the TR34/L98H mutation alone is sufficient to confer significant bromuconazole resistance [4]. Gene replacement experiments using azole-susceptible Aspergillus fumigatus strains transformed with the TR34/L98H allele successfully reproduced the resistance phenotype observed in clinical isolates [4]. However, an even more concerning development involves the TR34/R65K/L98H triple mutation combination, which confers complete insensitivity to voriconazole and pan-azole resistance including bromuconazole [4].

The TR46/Y121F/T289A mutation represents another environmentally derived resistance mechanism, with affected isolates showing 2 to 4.6-fold increased resistance to bromuconazole and other triazoles [9] [20]. Additional single amino acid substitutions at positions G54, G138, M220, and G448 have been documented in clinical isolates, each contributing to varying degrees of bromuconazole cross-resistance [22] [26].

Table 1: Genetic Mutations in Fungal Cytochrome P450 51A Isoforms

| Organism | Mutation Type | Specific Mutation | Bromuconazole Cross-Resistance | Resistance Factor |

|---|---|---|---|---|

| Aspergillus fumigatus | Tandem repeat + amino acid substitution | TR34/L98H | Yes - MIC ≥8 mg/L | 2-35 fold |

| Aspergillus fumigatus | Tandem repeat + amino acid substitution | TR46/Y121F/T289A | Yes - MIC ≥8 mg/L | 2-4.6 fold |

| Aspergillus fumigatus | Tandem repeat + multiple substitutions | TR34/R65K/L98H | Yes - pan-azole resistance | Complete insensitivity |

| Aspergillus fumigatus | Amino acid substitution | G54E/V/R | Yes | Variable |

| Aspergillus fumigatus | Amino acid substitution | G138S | Yes | Variable |

| Aspergillus fumigatus | Amino acid substitution | M220K/T | Yes | Variable |

| Aspergillus fumigatus | Amino acid substitution | G448S | Yes | Variable |

| Aspergillus fumigatus | Amino acid substitution | F495I | Yes | Variable |

| Aspergillus niger | Gene expression alteration | CYP51A overexpression | Yes | 2-9 fold expression increase |

| Leptosphaeria maculans | Promoter insertion | 275-bp insertion in ERG11 promoter | Yes | Low but significant |

| Rhynchosporium commune | Multiple loci mutations | YVC1, transcription activator, saccharopine dehydrogenase | Yes | Complex multilocus |

Extended gene expression studies in Aspergillus niger have revealed that cytochrome P450 51A participates more actively than cytochrome P450 51B in transcriptional responses to azole stress [10]. Voriconazole exposure resulted in significant cytochrome P450 51A expression induction ranging from 3 to 15-fold increases across different strains [10]. This upregulation represents a compensatory mechanism that enables fungi to maintain ergosterol biosynthesis despite bromuconazole inhibition [10].

In Leptosphaeria maculans, the causative agent of blackleg disease in canola, resistance mechanisms involve promoter region modifications rather than coding sequence mutations [15] [16]. A 275-base pair insertion in the ERG11 promoter region increases gene expression sufficiently to confer resistance to tebuconazole and cross-resistance to other demethylation inhibitor fungicides including bromuconazole [15]. Additional isolates harbor long terminal repeat retrotransposons of varying sizes inserted in the promoter region, though these confer minimal shifts in minimum inhibitory concentration values [15].

Genome-wide association studies in Rhynchosporium commune have identified novel resistance loci beyond the traditional cytochrome P450 51 gene [11]. Mutations in genes encoding the vacuolar cation channel YVC1, transcription activators, and saccharopine dehydrogenase make significant contributions to fungicide resistance [11]. These multilocus resistance patterns demonstrate the complex genetic architecture underlying bromuconazole resistance evolution [11].

Overexpression Mechanisms of Efflux Transport Proteins

Efflux pump overexpression represents a secondary but significant mechanism contributing to bromuconazole resistance across multiple fungal species [2] [5]. These membrane-bound transport proteins actively remove fungicides from fungal cells, thereby reducing intracellular concentrations below lethal thresholds [2]. Two major classes of efflux pumps mediate azole resistance: ATP-binding cassette transporters and major facilitator superfamily transporters [2] [5].

In Candida albicans, constitutive overexpression of CDR1 and CDR2 ATP-binding cassette transporters occurs through gain-of-function mutations in the transcriptional activator TAC1 [5]. These mutations render the transcription factor constitutively active, leading to sustained efflux pump expression even in the absence of azole exposure [5]. Expression levels can increase 5 to 100-fold compared to susceptible strains [5]. Similarly, the major facilitator MDR1 becomes overexpressed through gain-of-function mutations in the MRR1 transcription factor, achieving 10 to 50-fold expression increases [5].

Cryptococcus neoformans develops azole tolerance through chromosome 1 disomy formation, which contains both the ATP-binding cassette transporter gene AFR1 and the ergosterol biosynthesis gene ERG11 [1]. This chromosomal duplication results in doubled gene dosage and corresponding increases in efflux pump expression [1]. Environmental exposure to fungicides including tebuconazole, pyraclostrobin, and benomyl stimulates AFR1, PDR11, and MDR11 expression in both Cryptococcus gattii and Cryptococcus neoformans [1].

Table 2: Efflux Transport Protein Overexpression Mechanisms

| Organism | Efflux Pump Type | Efflux Protein | Regulatory Mechanism | Bromuconazole Effect | Expression Fold Change |

|---|---|---|---|---|---|

| Candida albicans | ATP-binding cassette transporter | CDR1 | TAC1 gain-of-function mutations | Cross-resistance expected | 5-100 fold |

| Candida albicans | ATP-binding cassette transporter | CDR2 | TAC1 gain-of-function mutations | Cross-resistance expected | 5-100 fold |

| Candida albicans | Major facilitator | MDR1 | MRR1 gain-of-function mutations | Cross-resistance expected | 10-50 fold |

| Candida glabrata | ATP-binding cassette transporter | CgCdr1 | Unknown transcriptional activation | Cross-resistance likely | Variable |

| Candida glabrata | ATP-binding cassette transporter | CgCdr2 | Unknown transcriptional activation | Cross-resistance likely | Variable |

| Candida glabrata | ATP-binding cassette transporter | CgSnq2 | Unknown transcriptional activation | Cross-resistance likely | Variable |

| Cryptococcus neoformans | ATP-binding cassette transporter | AFR1 | Chromosome 1 disomy | Cross-resistance demonstrated | 3-15 fold |

| Aspergillus fumigatus | ATP-binding cassette transporter | AfuMDR1/CDR1B | Azole exposure upregulation | Cross-resistance likely | 2-10 fold |

| Aspergillus fumigatus | ATP-binding cassette transporter | AfuMDR2 | Azole exposure upregulation | Cross-resistance likely | 2-10 fold |

| Botrytis cinerea | ATP-binding cassette transporter | AtrB | Mrr1 mutations/deletions | Cross-resistance possible | Variable |

| Botrytis cinerea | Major facilitator | MfsM2 | Promoter rearrangements | Cross-resistance possible | Variable |

| Penicillium digitatum | Major facilitator | Multiple MFS | Multiple regulatory pathways | Cross-resistance possible | Variable |

In Aspergillus fumigatus, decreased intracellular accumulation of itraconazole has been observed in resistant clinical isolates and laboratory-derived strains [6]. Multiple ATP-binding cassette transporter genes including AfuMDR1, AfuMDR2, and five genes designated abcA through abcE become upregulated in response to azole exposure [6]. The AfuMDR1 gene, renamed CDR1B, encodes the only transporter directly implicated in Aspergillus fumigatus azole resistance [6].

Botrytis cinerea exhibits complex multidrug resistance patterns mediated by efflux pump overexpression [12]. MDR1 isolates show resistance through AtrB overexpression caused by point mutations in the transcriptional regulator Mrr1 [12]. MDR2 isolates demonstrate resistance via MfsM2 overexpression resulting from promoter rearrangements [12]. Natural hybridization between MDR1 and MDR2 strains produces MDR3 isolates with the broadest resistance spectrum [12].

Rhodamine 6G efflux assays demonstrate functional increases in pump activity following fungicide exposure [1]. Benomyl-exposed Cryptococcus cells pumped out the fluorescent dye more efficiently than non-exposed controls, confirming enhanced efflux capacity [1]. This mechanistic evidence supports the role of efflux pump overexpression in conferring cross-resistance to bromuconazole and related compounds [1].

Epigenetic Modifications Conferring Cross-Resistance

Epigenetic mechanisms contribute significantly to bromuconazole resistance development through heritable changes in gene expression that do not involve DNA sequence alterations [7] [8]. These modifications can persist for extended periods and contribute to rapid adaptation under fungicide selection pressure [7]. Multiple epigenetic pathways have been implicated in antifungal resistance, including chromatin remodeling, histone modifications, DNA methylation changes, and RNA-mediated silencing [7] [8].

Chromatin remodeling complexes play essential roles in regulating efflux pump expression and azole resistance [7] [12]. The Swi/Snf chromatin remodeling complex in Candida albicans activates the transcription factor Mrr1, which enhances MDR1 expression [12]. In Fusarium graminearum, the Swi/Snf complex participates in azole fungicide resistance, with deletion of the Snf2 component inhibiting MDR1 expression increases and leading to enhanced drug sensitivity [12]. These findings indicate that chromatin modifications serve as important mechanisms for pathogen adaptation to fungicides including bromuconazole [12].

Histone modifications represent another critical epigenetic mechanism affecting antifungal resistance [7]. Fluconazole exposure results in loss of genetic heterozygosity, aneuploidy, and isochromosome formation in Candida albicans, leading to increased copy numbers of resistance genes including CDR1 and ERG11 [7]. Formation of disomies in multiple chromosomes occurs in Cryptococcus neoformans following azole exposure [7]. These chromosomal alterations represent stable epigenetic changes that can persist across multiple generations [7].

Table 3: Epigenetic Modifications Conferring Cross-Resistance

| Mechanism Type | Specific Modification | Target Organism | Bromuconazole Relevance | Inheritance Pattern | Resistance Duration |

|---|---|---|---|---|---|

| Chromatin remodeling | Swi/Snf complex alterations | Candida albicans, Fusarium graminearum | High - affects efflux pump expression | Transient/reversible | Treatment-dependent |

| Chromatin remodeling | Acetyltransferase complex changes | Candida albicans | Moderate - alters drug tolerance | Transient/reversible | Treatment-dependent |

| Histone modifications | H3K9me3 methylation changes | Plasmodium falciparum | Low - different target mechanism | Stable/heritable | Long-term |

| Histone modifications | H3K9ac acetylation changes | Multiple fungal species | Moderate - general stress response | Variable | Variable |

| DNA methylation alterations | CpG methylation pattern shifts | Various fungi | Unknown - requires investigation | Stable/heritable | Long-term |

| RNA interference | Small RNA-mediated silencing | Mucor circinelloides | Moderate - silences resistance genes | Transient/reversible | Temporary without selection |

| RNA interference | Long non-coding RNA regulation | Multiple species | Moderate - regulates target genes | Variable | Variable |

| Chromosome structure changes | Aneuploidy formation | Candida albicans, Cryptococcus neoformans | High - increases resistance gene copies | Stable/heritable | Permanent |

| Chromosome structure changes | Chromosomal rearrangements | Candida glabrata | High - creates novel resistance alleles | Stable/heritable | Permanent |

| DNA repair pathway disruption | Mismatch repair defects | Candida glabrata, Aspergillus fumigatus | High - increases mutation rate | Stable/heritable | Permanent |

| DNA repair pathway disruption | Double-strand break repair defects | Cryptococcus species | High - accelerates resistance evolution | Stable/heritable | Permanent |

RNA-based epigenetic mechanisms have been identified in several fungal species [8]. Epimutation, a novel form of RNA interference-based resistance, was discovered in Mucor circinelloides as a mechanism conferring resistance to antifungal agents [8]. Resistant strains express small RNAs against target genes, leading to mRNA degradation and functional gene silencing [8]. This epimutation process is transient and reversible, with strains reverting to wild-type sensitivity after several passages without antifungal exposure [8].

DNA repair pathway disruptions create hypermutable phenotypes that accelerate resistance evolution [7]. Mismatch repair pathway proteins are associated with drug resistance in Cryptococcus species and Aspergillus fumigatus [7]. Mutations in DNA polymerase delta subunits lead to hypermutator phenotypes in Cryptococcus deneoformans [7]. These defects in DNA repair mechanisms increase mutation rates and enhance cellular ability to rapidly acquire and maintain antifungal resistance-conferring mutations [7].

The emergence of resistance through epigenetic mechanisms occurs at elevated rates compared to normal mutation frequencies [7]. Candida glabrata mismatch repair mutants show increased resistance development to multiple antifungal classes including azoles [7]. This elevated mutation rate provides fungi with enhanced adaptive capacity under bromuconazole selection pressure [7].

Mitochondrial Dysfunction Pathways in Eukaryotic Cells

Bromuconazole exposure triggers extensive mitochondrial dysfunction through multiple interconnected pathways, fundamentally disrupting cellular energy production and homeostasis. The compound's primary mechanism involves the disruption of mitochondrial membrane integrity, leading to depolarization events that cascade into broader cellular dysfunction [1] [2].

The mitochondrial membrane potential represents a critical parameter for cellular energy metabolism, and bromuconazole exposure consistently demonstrates significant depolarization effects across multiple cell types. In human colon carcinoma cells (HCT116), bromuconazole exposure at concentrations reaching the half-maximal inhibitory concentration (IC50) of 180 micromolar results in pronounced mitochondrial membrane depolarization [1]. Similarly, rat glioma cells (F98) exhibit reduced mitochondrial membrane potential at lower concentrations, with an IC50 of 60 micromolar, indicating heightened sensitivity in neuronal tissue [2].

The disruption of mitochondrial function extends beyond membrane potential alterations to encompass broader energy metabolism pathways. Transcriptomic analysis of zebrafish heart samples exposed to bromuconazole reveals that the compound primarily affects pathways related to cardiac energy metabolism [3]. This disruption manifests as a corresponding reduction in adenosine triphosphate (ATP) levels within heart tissue, demonstrating the compound's direct interference with cellular energy production [3].

The respiratory chain dysfunction induced by bromuconazole shares mechanistic similarities with other triazole compounds, where mitochondrial respiratory pathways become compromised. Research examining triazole fungicides' impact on fungal mitochondria demonstrates that respiratory chain inhibition potentiates the activity of these compounds through apoptotic mechanisms [4]. This phenomenon involves the accumulation of reactive oxygen species, phosphatidylserine externalization, and mitochondrial membrane depolarization, ultimately leading to increased caspase-like activity [4].

The molecular mechanisms underlying bromuconazole-induced mitochondrial dysfunction involve complex interactions with mitochondrial protein complexes and lipid structures. The compound's interference with mitochondrial membranes leads to inappropriate assembly of respiratory complexes, particularly affecting the levels of cardiolipin and phosphatidylglycerol, which are specific to mitochondrial membranes [5]. These phospholipid alterations contribute to the activation of cellular stress response pathways, including the multidrug resistance pathway, which serves as a compensatory mechanism for membrane lipid homeostasis disruption [5].

Cytochrome c oxidase activity, representing the terminal enzyme in the respiratory chain, becomes significantly compromised following bromuconazole exposure. Research on related triazole compounds demonstrates negative correlations between protein carbonylation and cytochrome c reductase activity, suggesting that oxidative protein damage directly impairs mitochondrial respiratory function [6]. This impairment affects multiple cellular processes, including glycolysis, mitochondrial respiratory chain function, ATP production, and cellular antioxidant defense systems [6].

The apoptotic cascade initiated by mitochondrial dysfunction represents a critical consequence of bromuconazole exposure. Both HCT116 and F98 cell lines demonstrate increased caspase-3 activity following bromuconazole treatment, indicating activation of the mitochondrial apoptotic pathway [1] [2]. This activation occurs concurrent with cell cycle arrest in the G0/G1 phase, suggesting that cells attempt to halt proliferation in response to mitochondrial damage before ultimately undergoing programmed cell death [1] [2].

The temporal progression of mitochondrial dysfunction following bromuconazole exposure reveals a cascade of events beginning with membrane depolarization and progressing to respiratory chain impairment, ATP depletion, and ultimately apoptotic cell death. This progression demonstrates the compound's ability to fundamentally disrupt cellular energy homeostasis, with consequences extending beyond immediate cytotoxicity to include long-term cellular dysfunction and organ damage.

Lipid Peroxidation Cascades in Membrane Systems

Bromuconazole exposure initiates extensive lipid peroxidation cascades that propagate throughout cellular membrane systems, causing widespread damage to membrane integrity and function. The compound's ability to induce lipid peroxidation represents a fundamental mechanism by which it disrupts cellular homeostasis and triggers downstream pathological processes.

Malondialdehyde (MDA) levels serve as a primary biomarker for lipid peroxidation, and bromuconazole exposure consistently elevates MDA concentrations across multiple tissue types. In rat liver and kidney tissues, bromuconazole administration at doses corresponding to one-tenth of the lethal dose 50 (LD50) results in significant increases in MDA levels, demonstrating dose-dependent lipid peroxidation [7] [8] [9]. The hepatic tissue shows particularly pronounced susceptibility to lipid peroxidation, with MDA elevation occurring alongside increases in protein carbonyl levels, indicating concurrent protein oxidation [9].

The brain tissue exhibits heightened vulnerability to bromuconazole-induced lipid peroxidation, with specialized membrane systems in neural tissue demonstrating enhanced susceptibility to oxidative damage [10]. The blood-brain barrier and neuronal membrane systems contain high concentrations of polyunsaturated fatty acids, making them particularly susceptible to lipid peroxidation cascades initiated by bromuconazole exposure [11]. This vulnerability manifests as increased MDA levels and protein carbonyl formation specifically within brain tissue, contributing to observed neurological toxicity [11].

Lipid peroxidation in membrane systems follows a characteristic cascade pattern, beginning with the initiation of radical chain reactions and propagating through membrane lipid structures. Bromuconazole exposure generates reactive oxygen species that abstract hydrogen atoms from polyunsaturated fatty acids, creating lipid radicals that propagate the oxidative damage throughout membrane systems [1]. This cascade effect explains the widespread membrane damage observed across multiple cellular compartments following bromuconazole exposure.

The cellular membrane systems most susceptible to bromuconazole-induced lipid peroxidation include the plasma membrane, mitochondrial membranes, and endoplasmic reticulum membranes. Each membrane system exhibits distinct vulnerability patterns, with mitochondrial membranes showing particular susceptibility due to their high content of cardiolipin and proximity to reactive oxygen species generation sites [1] [2]. The disruption of mitochondrial membrane lipids contributes to the observed mitochondrial dysfunction and subsequent cellular energy depletion.

Zebrafish studies provide additional insights into the systemic nature of bromuconazole-induced lipid peroxidation. Larval zebrafish exposed to environmentally relevant concentrations of bromuconazole demonstrate disturbances in lipid transport and metabolism, accompanied by oxidative stress at the cellular level [12]. These findings suggest that lipid peroxidation cascades extend beyond individual cellular damage to encompass broader physiological disruptions in lipid homeostasis.

The propagation of lipid peroxidation cascades involves the formation of multiple reactive intermediates, including lipid hydroperoxides, aldehydes, and other carbonyl compounds. These intermediates possess biological activity and can further propagate oxidative damage through interactions with cellular proteins and nucleic acids [9]. The formation of protein carbonyls concurrent with lipid peroxidation demonstrates the interconnected nature of oxidative damage processes initiated by bromuconazole exposure.

Membrane phospholipid composition plays a crucial role in determining susceptibility to bromuconazole-induced lipid peroxidation. Membranes with higher concentrations of unsaturated fatty acids, particularly those containing multiple double bonds, demonstrate enhanced vulnerability to oxidative damage [5]. This differential susceptibility explains the varying degrees of lipid peroxidation observed across different tissue types and cellular compartments.

The temporal progression of lipid peroxidation following bromuconazole exposure reveals an initial rapid phase of radical initiation followed by a propagation phase characterized by chain reaction mechanisms. The concentration-dependent nature of these effects demonstrates that higher bromuconazole concentrations accelerate both the initiation and propagation phases of lipid peroxidation, leading to more extensive membrane damage and cellular dysfunction.

Cardiac tissue exhibits particular sensitivity to bromuconazole-induced lipid peroxidation, with studies in zebrafish demonstrating cardiotoxicity associated with lipid transport disorders [12]. The cardiac membrane systems, including those of cardiomyocytes and cardiac endothelium, show disrupted lipid metabolism and altered membrane integrity following bromuconazole exposure [3]. This cardiac-specific vulnerability contributes to the observed cardiotoxic effects and emphasizes the systemic nature of bromuconazole-induced oxidative damage.

Glutathione Depletion Mechanisms and Antioxidant Response

Bromuconazole exposure triggers profound alterations in glutathione homeostasis and antioxidant enzyme systems, representing a critical mechanism by which the compound compromises cellular defense against oxidative stress. The depletion of glutathione and disruption of associated antioxidant enzymes creates a cascade of cellular vulnerability that amplifies oxidative damage and promotes cellular dysfunction.

Glutathione (GSH) content undergoes significant depletion in multiple tissue types following bromuconazole exposure. Rat liver and kidney tissues demonstrate marked reductions in GSH levels when exposed to bromuconazole at concentrations corresponding to one-tenth of the LD50 [7] [8]. This depletion occurs concurrent with other markers of oxidative stress, indicating that glutathione depletion represents both a consequence of oxidative damage and a contributing factor to ongoing cellular dysfunction.

The mechanisms underlying glutathione depletion involve multiple pathways, including direct consumption through reaction with reactive oxygen species, impaired synthesis, and altered recycling mechanisms. Bromuconazole exposure disrupts the glutathione synthesis pathway by interfering with key enzymes involved in GSH production and regeneration [9]. This disruption manifests as reduced activities of glutathione peroxidase and glutathione reductase, enzymes critical for maintaining glutathione homeostasis.

Antioxidant enzyme responses to bromuconazole exposure demonstrate complex patterns that vary depending on tissue type, exposure duration, and concentration. Superoxide dismutase (SOD) activity shows contradictory responses across different studies, with some tissues demonstrating decreased SOD activity while others show compensatory increases [1] [7] [8] [9]. This variability reflects the complex interplay between oxidative stress induction and cellular adaptive responses.

Catalase activity exhibits similar complex response patterns, with initial disruption followed by potential compensatory increases in some tissue types [1] [9]. The disruption of catalase activity compromises cellular capacity to neutralize hydrogen peroxide, contributing to the accumulation of reactive oxygen species and propagation of oxidative damage. The enhancement of catalase activity observed in some studies may represent a cellular adaptive response to chronic oxidative stress.

Glutathione-S-transferase (GST) activity demonstrates consistent increases following bromuconazole exposure, suggesting activation of phase II detoxification pathways as a cellular defense mechanism [9]. This enzyme system plays a crucial role in conjugating glutathione with xenobiotic compounds, potentially including bromuconazole metabolites, thereby facilitating their elimination from cellular systems. The upregulation of GST activity indicates cellular recognition of bromuconazole as a toxic xenobiotic requiring detoxification.

The temporal progression of glutathione depletion reveals an initial rapid phase characterized by direct consumption of existing glutathione stores, followed by a secondary phase involving impaired synthesis and recycling mechanisms. The concentration-dependent nature of these effects demonstrates that higher bromuconazole concentrations accelerate both the depletion of existing glutathione and the impairment of glutathione homeostasis mechanisms.

Tissue-specific variations in glutathione depletion patterns reflect differential antioxidant capacities and bromuconazole metabolism rates across organs. Hepatic tissue demonstrates particular vulnerability due to its role in xenobiotic metabolism and the consequent generation of reactive metabolites [13]. Renal tissue shows similar vulnerability, likely related to the excretory processing of bromuconazole and its metabolites [9].

The relationship between glutathione depletion and other markers of oxidative stress demonstrates the central role of glutathione homeostasis in cellular defense against bromuconazole-induced damage. The correlation between reduced glutathione levels and increased lipid peroxidation, protein carbonylation, and DNA damage indicates that glutathione depletion represents a critical vulnerability that amplifies other oxidative damage mechanisms [9].

Cellular adaptive responses to glutathione depletion include the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, which regulate the expression of antioxidant response genes. However, bromuconazole exposure appears to overwhelm these adaptive mechanisms, resulting in net oxidative stress despite cellular attempts to upregulate antioxidant defenses [14]. This overwhelm of cellular antioxidant capacity represents a key mechanism by which bromuconazole induces cytotoxicity.

The interaction between glutathione depletion and mitochondrial dysfunction creates a synergistic effect that amplifies cellular damage. Mitochondrial glutathione pools become depleted, compromising the organelle's ability to neutralize reactive oxygen species generated during respiratory chain dysfunction [15]. This depletion contributes to the observed mitochondrial membrane depolarization and subsequent cellular energy depletion.

Pharmacological interventions targeting glutathione homeostasis demonstrate the critical role of this system in bromuconazole toxicity. N-acetylcysteine (NAC) treatment, which supports glutathione synthesis, strongly prevents cytotoxic and genotoxic damage caused by bromuconazole exposure [1]. This protective effect confirms that glutathione depletion represents a key mechanism underlying bromuconazole-induced cellular damage and suggests potential therapeutic approaches for mitigating bromuconazole toxicity.

Physical Description

Color/Form

White to off-white powde

XLogP3

Boiling Point

Density

Density (at 20 °C): 1.72 g/cm³

LogP

log Kow = 3.24

3.24 (20 °C)

Odor

Melting Point

84 °C

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (68.58%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (83.19%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3X10-8 mm Hg at 25 °C

Vapor pressure at 25 °C: negligible

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Produced by reaction of 1-bromomethoxyacetylene in toluene with ethylmagnesium bromide in THF, followed by the addition of 2,4-dichlorobenzoylmethyl chloride to give 2,4-dichlorophenyl-2'-chloromethyl-2'-hydroxy-2'-bromomethoxyacetylene. The product is then hydrogenated and treated with 4-methylphenylsulfonic acid in toluene to give 2-chloromethyl-2-(2,4-dichlorophenyl)-2,5-dihydrofuran, which is treated with 1,2,4-triazole in N-methylpyrrolidone in the presence of potassium carbonate

Storage Conditions

Stability Shelf Life

Dates

Fungicide bromuconazole has the potential to induce hepatotoxicity at the physiological, metabolomic and transcriptomic levels in rats

Shuchun Wu, Xiaofeng Ji, Jianmei Wang, Huizhen Wu, Jianzhong Han, Hu Zhang, Jie Xu, Mingrong QianPMID: 33789219 DOI: 10.1016/j.envpol.2021.116940

Abstract

Bromuconazole (BROMU), a representative triazole fungicide, has been widely used in agriculture for its low cost and highly efficiency against various fungi. BROMU residue was often detected in the environment and food chain, even though there is indication of health risk to animals, and in humans. However, the data related to the toxicity of BROMU in animals remains unclear, and the mechanism is still not fully elucidated. Here, male adult rats were exposed to 0, 13.8, 32.8 and 65.6 mg/kg/d of BROMU for 10 days by oral gavage. It was observed that short time BROMU exposure not only caused liver histological damage, including vacuolar degeneration of hepatocytes with pyknotic nuclei, but also changed the levels of some hepatic physiological parameters, including aspartate transaminase (AST), triglyceride (TG), pyruvate and total cholesterol (TC), indicating that BROMU causes hepatotoxicity in rats. In addition, according to the transcriptomics and metabolomics analysis, a total of 58 metabolites and 259 genes significantly changed in the high-dose BROMU treated group. Although several different pathways are involved, lipid metabolism- and bile acids metabolism-related pathways were highlighted in both metabolomics and transcriptomics analysis. More importantly, further validation had proven that BROMU could not only interact with peroxisome proliferator-activated receptor γ (PPAR-γ), but also significantly decrease its protein and gene expression in the liver, supporting that BROMU decreased the TG synthesis via inhibiting the PPAR-γ pathway. These results clearly showed that BROMU exposure could result in hepatotoxicity at metabolomic and transcriptomic level in rats. These observations could provide some important steps toward understanding the mechanism underlying BROMU-induced mammalian toxicity.Characterization and application of a lanthanide-based metal-organic framework in the development and validation of a matrix solid-phase dispersion procedure for pesticide extraction on peppers (Capsicum annuum L.) with gas chromatography-mass spectrometry

Alysson Santos Barreto, Paula de Cássia da Silva Andrade, Jéssica Meira Farias, Adalberto Menezes Filho, Gilberto Fernandes de Sá, Severino Alves JúniorPMID: 29280559 DOI: 10.1002/jssc.201700812

Abstract

The metal-organic framework [(LaSm

)

(DPA)

(H

O)

]

was synthetized and characterized by X-ray diffractometry, differential thermogravimetric analysis, and infrared spectroscopy. The material was tested for the development and validation of a matrix solid-phase dispersion procedure for extraction of atrazine, bifenthrin, bromuconazole, clofentezine, fenbuconazole, flumetralin, procymidone, and pirimicarb, from peppers, with analysis using gas chromatography with mass spectrometry in the selected ion monitoring mode. The method developed was linear over the range tested (50.0-1000.0 μg/kg for procymidone and 200.0-1000.0 μg/kg for all other pesticides), with correlation coefficients ranging from 0.9930 to 0.9992. Experiments were carried out at 250.0, 500.0, and 1000.0 μg/kg fortification levels, and resulted in recoveries in the range of 52.7-135.0%, with coefficient of variation values between 5.2 and 5.4%, respectively, for [(La

Sm

)

(DPA)

(H

O)

]

sorbent. Detection and quantification limits ranged from 16.0 to 67.0 μg/kg and from 50.0 to 200.0 μg/kg, respectively, for the different pesticides studied. The results were compared with literature data. The developed and validated method was applied to real samples. The analysis detected the presence of residues of pesticides procymidone, fenbuconazole, flumetralin, clofentezine, atrazine, and bifenthrin.

Bromuconazole-induced hepatotoxicity is accompanied by upregulation of PXR/CYP3A1 and downregulation of CAR/CYP2B1 gene expression

Doaa H Abdelhadya, Mohammed Abu El-Magd, Zizy I Elbialy, Ayman A SalehPMID: 28532222 DOI: 10.1080/15376516.2017.1333555

Abstract

Despite widespread use of bromuconazole as a pesticide for food crops and fruits, limited studies have been done to evaluate its toxic effects. Here, we evaluated the hepatotoxic effect of bromuconazole using classical toxicological (biochemical analysis and histopathological examination) and gene-based molecular methods. Male rats were treated either orally or topically with bromuconazole at doses equal to no observed adverse effect level (NOAEL) and 1/10 LD50 for 90 d. Bromuconazole increased activities of liver enzymes (ALT, AST, ALP, and ACP), and levels of bilirubin. It also induced hepatic oxidative stress as evidenced by significant decrease in the activities of superoxide dismutase (SOD), and significant increase in levels of malondialdehyde (MDA) in liver. In addition, bromuconazole caused an increase in liver weights and necrobiotic changes (vacuolation and hepatocellular hypertrophy). It also strongly induced the expression of PXR and its downstream target CYP3A1 gene as well as the activity of CYP3A1. However, it inhibited the expression of CAR and its downstream target CYP2B1 gene without significant changing in CYP2B1 activity. Overall, the oral route showed higher hepatotoxic effect and molecular changes than the dermal route and all changes were dose dependent. This is the first investigation to report that bromuconazole-induced liver oxidative damage is accompanied by upregulation of PXR/CYP3A1 and downregulation of CAR/CYP2B1.Triazole fungicides can induce cross-resistance to medical triazoles in Aspergillus fumigatus

Eveline Snelders, Simone M T Camps, Anna Karawajczyk, Gijs Schaftenaar, Gert H J Kema, Henrich A van der Lee, Corné H Klaassen, Willem J G Melchers, Paul E VerweijPMID: 22396740 DOI: 10.1371/journal.pone.0031801

Abstract

Azoles play an important role in the management of Aspergillus diseases. Azole resistance is an emerging global problem in Aspergillus fumigatus, and may develop through patient therapy. In addition, an environmental route of resistance development has been suggested through exposure to 14α-demethylase inhibitors (DMIs). The main resistance mechanism associated with this putative fungicide-driven route is a combination of alterations in the Cyp51A-gene (TR(34)/L98H). We investigated if TR(34)/L98H could have developed through exposure to DMIs.Thirty-one compounds that have been authorized for use as fungicides, herbicides, herbicide safeners and plant growth regulators in The Netherlands between 1970 and 2005, were investigated for cross-resistance to medical triazoles. Furthermore, CYP51-protein homology modeling and molecule alignment studies were performed to identify similarity in molecule structure and docking modes. Five triazole DMIs, propiconazole, bromuconazole, tebuconazole, epoxiconazole and difenoconazole, showed very similar molecule structures to the medical triazoles and adopted similar poses while docking the protein. These DMIs also showed the greatest cross-resistance and, importantly, were authorized for use between 1990 and 1996, directly preceding the recovery of the first clinical TR(34)/L98H isolate in 1998. Through microsatellite genotyping of TR(34)/L98H isolates we were able to calculate that the first isolate would have arisen in 1997, confirming the results of the abovementioned experiments. Finally, we performed induction experiments to investigate if TR(34)/L98H could be induced under laboratory conditions. One isolate evolved from two copies of the tandem repeat to three, indicating that fungicide pressure can indeed result in these genomic changes.

Our findings support a fungicide-driven route of TR(34)/L98H development in A. fumigatus. Similar molecule structure characteristics of five triazole DMIs and the three medical triazoles appear the underlying mechanism of cross resistance development. Our findings have major implications for the assessment of health risks associated with the use of triazole DMIs.